molecular formula C13H15N3 B11085710 1H-Indole-2-carbonitrile, 1-[2-(dimethylamino)ethyl]-

1H-Indole-2-carbonitrile, 1-[2-(dimethylamino)ethyl]-

Cat. No.: B11085710
M. Wt: 213.28 g/mol
InChI Key: KBHQHJOIEBMZOA-UHFFFAOYSA-N
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Description

1-[2-(Dimethylamino)ethyl]-1H-indol-2-yl cyanide is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a cyanide group attached to the indole ring, which can significantly influence its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Dimethylamino)ethyl]-1H-indol-2-yl cyanide typically involves the reaction of 1H-indole-2-carbaldehyde with 2-(dimethylamino)ethylamine in the presence of a cyanide source. The reaction is usually carried out under mild conditions to prevent the decomposition of the cyanide group. Common solvents used in this synthesis include methanol or ethanol, and the reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of 1-[2-(Dimethylamino)ethyl]-1H-indol-2-yl cyanide may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-[2-(Dimethylamino)ethyl]-1H-indol-2-yl cyanide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the cyanide group to an amine or other functional groups, typically using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The cyanide group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Indole-2-carboxylic acid derivatives.

    Reduction: 1-[2-(Dimethylamino)ethyl]-1H-indol-2-ylamine.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

1-[2-(Dimethylamino)ethyl]-1H-indol-2-yl cyanide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[2-(Dimethylamino)ethyl]-1H-indol-2-yl cyanide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanide group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit enzyme activity or alter receptor function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-[2-(Dimethylamino)ethyl]-1H-indole-3-carbaldehyde: Similar structure but with an aldehyde group instead of a cyanide group.

    2-(Dimethylamino)ethyl indole-3-acetate: Contains an acetate group, which can influence its reactivity and biological activity.

Uniqueness

1-[2-(Dimethylamino)ethyl]-1H-indol-2-yl cyanide is unique due to the presence of the cyanide group, which imparts distinct chemical reactivity and potential biological activities compared to other indole derivatives. The cyanide group can participate in a variety of chemical reactions, making this compound a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C13H15N3

Molecular Weight

213.28 g/mol

IUPAC Name

1-[2-(dimethylamino)ethyl]indole-2-carbonitrile

InChI

InChI=1S/C13H15N3/c1-15(2)7-8-16-12(10-14)9-11-5-3-4-6-13(11)16/h3-6,9H,7-8H2,1-2H3

InChI Key

KBHQHJOIEBMZOA-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN1C2=CC=CC=C2C=C1C#N

Origin of Product

United States

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